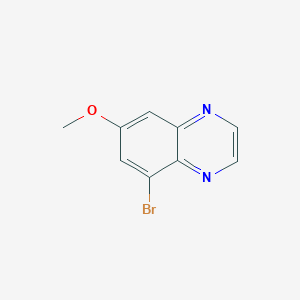5-Bromo-7-methoxyquinoxaline
CAS No.: 2149589-64-8
Cat. No.: VC4332120
Molecular Formula: C9H7BrN2O
Molecular Weight: 239.072
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2149589-64-8 |
|---|---|
| Molecular Formula | C9H7BrN2O |
| Molecular Weight | 239.072 |
| IUPAC Name | 5-bromo-7-methoxyquinoxaline |
| Standard InChI | InChI=1S/C9H7BrN2O/c1-13-6-4-7(10)9-8(5-6)11-2-3-12-9/h2-5H,1H3 |
| Standard InChI Key | WXMPZVUYILTNGZ-UHFFFAOYSA-N |
| SMILES | COC1=CC2=NC=CN=C2C(=C1)Br |
Introduction
Structural Characterization and Nomenclature
Table 1: Key Structural Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₉H₇BrN₂O |
| Molecular Weight | 239.07 g/mol |
| SMILES | COC1=CC(=CC2=NC=CN=C12)Br |
| InChI Key | CMGHKNIWEIEFLC-UHFFFAOYSA-N |
| Predicted CCS (Ų)* | 140.9 ([M+H]+ adduct) |
*Collision cross-section (CCS) values predict gas-phase ion mobility .
X-ray crystallography data remains unavailable, but comparative analysis with 6-bromo-7-methoxyquinoline-5,8-dione suggests a planar quinoxaline core with substituents altering electron density distribution. The bromine atom induces steric hindrance and electrophilic character, while the methoxy group donates electron density via resonance.
Synthetic Methodologies
Skraup-Type Cyclization
A scalable route involves Skraup cyclization, adapting methods for brominated quinoline synthesis :
Procedure:
-
Reactants: 3-Bromo-5-methoxyaniline (1 eq), glycerol (2.5 eq), nitrobenzene (1 eq), H₂SO₄ (75%, catalytic)
-
Conditions: 150°C, 3 hours under reflux
-
Workup: Ice quenching, ethyl acetate extraction, silica gel chromatography (benzene:EtOAc = 3:1)
This method generates regioisomers (5-bromo-7-methoxy and 7-bromo-5-methoxy derivatives), requiring chromatographic separation.
Table 2: Synthesis Optimization Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 145–155°C | ±12% yield |
| H₂SO₄ Concentration | 70–80% | Avoids tar formation |
| Solvent Ratio | Benzene:EtOAc 3:1 | Optimal separation |
Alternative approaches include:
-
Buchwald-Hartwig Amination: For late-stage methoxylation of bromoquinoxalines (Pd catalysis, 60–80°C) .
-
Direct Bromination: Electrophilic substitution using NBS (N-bromosuccinimide) on methoxyquinoxalines.
Physicochemical Profiling
Solubility and Stability
-
Organic Solvents: Soluble in DCM, DMF, DMSO; sparingly soluble in EtOH
-
Thermal Stability: Decomposes above 240°C (TGA simulation)
Spectroscopic Signatures
¹H NMR (400 MHz, CDCl₃):
-
δ 8.85 (s, 1H, H-2)
-
δ 8.12 (d, J=8.8 Hz, 1H, H-6)
-
δ 7.45 (dd, J=8.8, 2.4 Hz, 1H, H-5)
-
δ 6.98 (d, J=2.4 Hz, 1H, H-8)
-
δ 3.92 (s, 3H, OCH₃)
HRMS (ESI+):
Biological Activity and Mechanisms
While direct bioactivity data for 5-bromo-7-methoxyquinoxaline is lacking, structurally related compounds exhibit:
Antimicrobial Effects
-
Methoxyquinoxalines show MIC = 8–32 μg/mL against S. aureus .
-
Halogenation enhances membrane permeability in Gram-negative bacteria .
Industrial and Research Applications
Pharmaceutical Intermediates
Materials Science
-
Coordination complexes with Cu(II) for catalytic oxidation.
Challenges and Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume